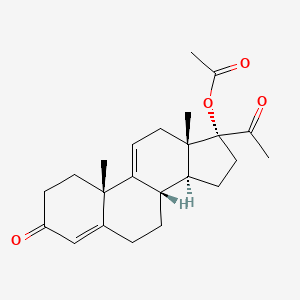![molecular formula C10H8N4OS B8709729 5,11-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B8709729.png)
5,11-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one is a heterocyclic compound that belongs to the class of pyrido-thieno-triazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one makes it an interesting subject for research in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with thieno[2,3-b]pyridine derivatives . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neurotropic activity and interaction with GABA A receptors.
Medicine: Explored for its anticonvulsant, anxiolytic, and behavior-activating effects.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA A receptor, where it binds to the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction leads to the inhibition of the receptor, which may contribute to its neurotropic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar thieno-pyridine core structure and exhibit comparable biological activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: These compounds have a pyrimidine ring fused to the thieno-pyridine core and are known for their neurotropic and anticonvulsant activities.
Uniqueness
3,7-Dimethylpyrido[3’,2’:4,5]thieno[3,2-d]-1,2,3-triazine-4-one is unique due to its specific triazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H8N4OS |
|---|---|
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
5,11-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C10H8N4OS/c1-5-3-4-6-7-8(16-9(6)11-5)10(15)14(2)13-12-7/h3-4H,1-2H3 |
Clave InChI |
HSTOUFDIEUVGGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C3=C(S2)C(=O)N(N=N3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1H-Pyrazol-3-amine, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-](/img/structure/B8709748.png)


![6-Chloro-2-propyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8709767.png)
